![molecular formula C20H23N5O2S B2736665 3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]thio}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891113-81-8](/img/structure/B2736665.png)
3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]thio}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Description
Scientific Research Applications
- Researchers have synthesized derivatives of this compound with the aim of exploring their antiviral potential. In particular, compound 8b exhibited promising antiviral activity in vitro . Further investigations could explore its efficacy against specific viruses.
- The compound’s structure includes a thioamide group, which has been associated with enhanced bioactivity. Several derivatives (such as 4d, 6c, 7b, and 8a) demonstrated antibacterial and/or antifungal activities in in vitro screening .
- Combining the triazolo[4,3-a]quinoxaline scaffold with piperazine or piperidine subunits may further enhance antimicrobial properties, as seen in other fused triazole ring systems .
- The compound’s unique structure makes it an interesting target for synthetic chemists. Researchers have explored various routes to synthesize it, including aromatic nucleophilic substitution reactions .
- It can serve as a starting reagent for the synthesis of other complex molecules, contributing to the field of organic synthesis .
- The synthesized compounds underwent cytotoxicity screening using plaque-reduction assays. Understanding their effects on cell viability is crucial for potential drug development .
Antiviral Activity
Antimicrobial Properties
Synthetic Chemistry
Biological Assays and Drug Screening
properties
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-14-11-17(26)21-19-22-23-20(25(14)19)28-13-18(27)24-9-7-16(8-10-24)12-15-5-3-2-4-6-15/h2-6,11,16H,7-10,12-13H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSTYYMDPQWPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
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